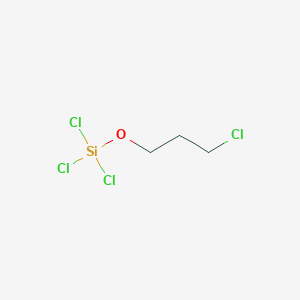

Trichloro(3-chloropropoxy)silane

Description

Structure

3D Structure

Properties

CAS No. |

62806-46-6 |

|---|---|

Molecular Formula |

C3H6Cl4OSi |

Molecular Weight |

228.0 g/mol |

IUPAC Name |

trichloro(3-chloropropoxy)silane |

InChI |

InChI=1S/C3H6Cl4OSi/c4-2-1-3-8-9(5,6)7/h1-3H2 |

InChI Key |

TWIFUEXFXDCZSN-UHFFFAOYSA-N |

Canonical SMILES |

C(CO[Si](Cl)(Cl)Cl)CCl |

Origin of Product |

United States |

Synthetic Methodologies for Trichloro 3 Chloropropyl Silane

Industrial-Scale Synthesis Routes for Trichloro(3-chloropropyl)silane

The hydrosilylation reaction represents the most economically viable and widely adopted industrial-scale synthesis route for Trichloro(3-chloropropyl)silane. magtech.com.cnresearchgate.net This addition reaction involves the attachment of a silicon hydride across the double bond of an alkene. wikipedia.orgmdpi.com

This specific hydrosilylation reaction is the cornerstone of Trichloro(3-chloropropyl)silane production. magtech.com.cn It involves the direct addition of trichlorosilane (B8805176) to allyl chloride. magtech.com.cn While effective, the process can be hampered by low selectivity and the formation of significant amounts of byproducts, prompting continuous research into more efficient catalytic systems. magtech.com.cnresearchgate.net

The reaction proceeds via the addition of the Si-H bond of trichlorosilane across the C=C double bond of allyl chloride.

Stoichiometric Equation: CH₂=CHCH₂Cl + HSiCl₃ → Cl₃SiCH₂CH₂CH₂Cl

The prevalent mechanism for this transition-metal-catalyzed reaction is the Chalk-Harrod mechanism. wikipedia.orgacs.org This mechanism proposes an intermediate metal complex that contains a hydride, a silyl (B83357) ligand (SiCl₃), and the alkene substrate (allyl chloride). wikipedia.org The key steps involve the oxidative addition of the silane (B1218182) to the metal center, followed by the insertion of the alkene into the metal-hydride bond, and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.org However, variations of this mechanism exist, and in some cases, the reaction can lead to the formation of byproducts through alternative pathways like β-hydride elimination. wikipedia.orgresearchgate.net

The choice of catalyst is critical for the success of the hydrosilylation reaction, influencing reaction rate, yield, and selectivity. wikipedia.org Platinum-based catalysts have historically dominated the field, but rhodium and, more recently, base-metal catalysts are gaining attention. wikipedia.orgnih.gov

Hydrosilylation of Allyl Chloride with Trichlorosilane

Catalytic Systems in Hydrosilylation

Platinum-Based Catalysts (e.g., Speier's Catalyst, Karstedt's Catalyst, Chloroplatinic Acid)

Platinum complexes are highly effective and widely used catalysts for hydrosilylation. magtech.com.cnwikipedia.org

Chloroplatinic Acid (H₂PtCl₆): Often referred to as Speier's catalyst, especially when used in a solution like isopropanol, it was one of the first major breakthroughs in hydrosilylation catalysis. wikipedia.orgwikipedia.orgsigmaaldrich.com It is a common catalyst or precatalyst for the addition of hydrosilanes to olefins. wikipedia.orgsigmaaldrich.com The use of Speier's catalyst marked a significant improvement over earlier, less efficient radical-based reaction methods. wikipedia.org

Karstedt's Catalyst: This catalyst is a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane as a ligand. wikipedia.orgmatthey.com It is known for its high activity, allowing for quick curing of hydrosilylation reactions at low temperatures. matthey.com Karstedt's catalyst is a homogeneous catalyst, soluble in the organic substrates, which is advantageous in many industrial applications. wikipedia.orgscientificspectator.com

Supported Platinum Catalysts: To improve stability and enable catalyst recycling, platinum complexes have been immobilized on various supports. magtech.com.cn These include inorganic materials like silica (B1680970) and organic polymers such as styrene-divinylbenzene copolymers. researchgate.netscientificspectator.comtandfonline.com Supported catalysts often exhibit greater stability compared to their homogeneous counterparts. researchgate.net

| Catalyst System | Description | Key Advantages |

| Speier's Catalyst (H₂PtCl₆) | A solution of chloroplatinic acid, typically in isopropanol. wikipedia.org | Pioneering catalyst, effective for a wide range of hydrosilylations. wikipedia.org |

| Karstedt's Catalyst | A Pt(0)-divinyltetramethyldisiloxane complex. wikipedia.orgmatthey.com | High activity at low temperatures, good solubility in organic media. matthey.com |

| Supported Pt Catalysts | Platinum complexes anchored to solid supports like silica or polymers. researchgate.nettandfonline.com | Enhanced stability, potential for catalyst recycling. researchgate.netscientificspectator.com |

Rhodium(I) Catalysts and their Performance Enhancements

Rhodium complexes have emerged as highly effective catalysts for various hydrosilylation reactions. acs.orgmdpi.comnih.gov For the synthesis of trichloro(3-chloropropyl)silane, specific Rhodium(I) catalysts have demonstrated significantly improved performance over traditional platinum catalysts. researchgate.netproquest.com

Research has shown that a Rh(I) catalyst, specifically [RhCl(dppbzF)]₂ (where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene), can achieve exceptional efficiency and selectivity. researchgate.netbohrium.com This catalyst system has been reported to reach a turnover number (TON) of 140,000 with a selectivity of over 99% for the desired product, trichloro(3-chloropropyl)silane. researchgate.netnih.govnih.gov This high selectivity minimizes the formation of unwanted byproducts, which is a major issue with some platinum catalysts. researchgate.net The design of the bidentate-phosphine ligand is crucial for this enhanced performance. bohrium.comnih.gov Mechanistic studies suggest a catalytic cycle where the specific ligand structure suppresses the formation of the major side product. bohrium.comresearchgate.net

| Catalyst | Ligand | Turnover Number (TON) | Selectivity | Reference |

| [RhCl(dppbzF)]₂ | 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene | 140,000 | >99% | researchgate.netnih.govnih.gov |

Development of Base-Metal Catalysts for Sustainable Synthesis

Driven by the need for more sustainable and cost-effective industrial processes, there is growing interest in developing hydrosilylation catalysts based on abundant, non-noble base metals. nih.govproquest.com Metals like iron and cobalt are being investigated as potential alternatives to expensive platinum and rhodium catalysts due to their lower cost and reduced environmental impact. nih.govresearchgate.net

While the development of base-metal catalysts for this specific reaction is still an emerging field, research into iron-catalyzed hydrosilylation for other applications has shown promise. nih.gov For instance, iron complexes with phosphinite-iminopyridine ligands have been used for the chemoselective hydrosilylation of alkenes. dntb.gov.ua The challenge lies in achieving the high activity and selectivity required for industrial-scale production of trichloro(3-chloropropyl)silane, an area where platinum and rhodium catalysts currently excel. proquest.comdntb.gov.ua

Influence of Catalyst Structure and Ligand Design on Reaction Outcomes

The efficiency and selectivity of the hydrosilylation of allyl chloride with trichlorosilane are critically dependent on the catalyst system employed. While platinum-based catalysts, particularly chloroplatinic acid, are traditionally used, they present challenges such as requiring high activation temperatures and exhibiting slow reaction rates. google.com

Recent research has focused on developing more efficient catalysts. For instance, a rhodium(I) catalyst, [RhCl(dppbzF)]2, where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene, has demonstrated significantly improved efficiency and selectivity. nih.gov This catalyst system achieves a turnover number (TON) of 140,000 and selectivity greater than 99% for the formation of trichloro(3-chloropropyl)silane, a substantial improvement over conventional platinum catalysts. nih.gov The specific ligand design, in this case, the fluorinated diphosphine ligand, plays a crucial role in enhancing the catalytic activity and directing the reaction towards the desired product. nih.gov

Another approach involves the use of ruthenium-based catalysts. For the synthesis of 3-chloropropyltriethoxysilane, a related compound, a Ru-B/γ-Al2O3 catalyst has been utilized, highlighting the exploration of alternative transition metals to platinum. chemicalbook.com Furthermore, the use of ruthenium carbonyl complexes, such as Ru3(CO)12 or its derivatives, has been investigated for the synthesis of 3-chloropropyltrimethoxysilane (B1208415), a precursor that can be converted to trichloro(3-chloropropyl)silane. google.com

The development of supported ionic liquid phase (SILP) catalysts is another area of interest. These catalysts, which can be based on imidazole-functionalized silica, offer a way to heterogenize homogeneous catalysts, potentially improving catalyst recovery and process efficiency. nih.gov

Optimization of Reaction Parameters and Conditions

Temperature control is a critical parameter in the synthesis of trichloro(3-chloropropyl)silane. With traditional chloroplatinic acid catalysts, the reaction often requires an initiation temperature of around 80°C. google.com However, innovative catalyst systems allow for the reaction to be initiated at room temperature. google.com Once initiated, the reaction temperature is typically controlled between 65°C and 75°C during the reactant feeding period. google.com After the addition of reactants is complete, the temperature may be raised to 80-90°C to ensure the reaction goes to completion. google.com

In alternative syntheses, such as the preparation of chloropropyl triethoxysilane (B36694) from γ-chloropropyl trimethoxysilane (B1233946) and ethanol (B145695), the reaction temperature is maintained between 110°C and 135°C, with a preferred range of 118°C to 125°C for higher efficiency. google.com For the synthesis of 3-chloropropyltriethoxysilane using a fixed-bed reactor with a Ru-B/γ-Al2O3 catalyst, the catalyst bed is heated to 115°C. chemicalbook.com

The molar ratio of trichlorosilane to allyl chloride significantly influences the yield and formation of byproducts. Using an excess of trichlorosilane can lead to an increase in the byproduct propyltrichlorosilane. google.com Therefore, a molar ratio of trichlorosilane to allyl chloride of 1.0:1.1 to 1.0:1.5 is often employed, with a preferred range of 1.0:1.1 to 1.0:1.2 to suppress byproduct formation while remaining economically viable. google.com

In the synthesis of related compounds, such as 3-chloropropyltriethoxysilane, a molar ratio of 3-chloropropene to triethoxysilane of 1:1.5 has been used. chemicalbook.com For the synthesis of chloropropyl triethoxysilane from γ-chloropropyl trimethoxysilane and ethanol, the molar ratio is typically in the range of 1:4.7 to 1:6.5, with an optimal range of 1:4.9 to 1:5.3. google.com

| Reactants | Molar Ratio (Reactant 1:Reactant 2) | Target Compound | Reference |

| Trichlorosilane : Allyl Chloride | 1.0 : 1.1-1.5 | Trichloro(3-chloropropyl)silane | google.com |

| 3-Chloropropene : Triethoxysilane | 1 : 1.5 | 3-Chloropropyltriethoxysilane | chemicalbook.com |

| γ-Chloropropyl trimethoxysilane : Ethanol | 1 : 4.7-6.5 | Chloropropyl triethoxysilane | google.com |

The choice of solvent can have a notable impact on the synthesis of trichloro(3-chloropropyl)silane and related compounds. In some preparations, solvents like cyclohexanone (B45756), isopropyl alcohol, tetrahydrofuran, or ethylene (B1197577) glycol monomethyl ether are used as part of the catalyst solution. google.com For instance, chloroplatinic acid can be dissolved in isopropyl alcohol, and co-catalysts like organic amines can be dissolved in cyclohexanone. google.com

However, in other synthetic routes, the use of solvents is intentionally avoided. For the synthesis of 3-chloropropyltrimethoxysilane from allyl chloride and trimethoxysilane, it has been noted that aromatic solvents (e.g., benzene, toluene), ethers (e.g., isopropyl ether, tetrahydrofuran), nitriles (e.g., acetonitrile), haloalkanes (e.g., dichloroethane), and ketones (e.g., acetone) can negatively affect the reaction rate and/or selectivity. google.com Interestingly, the use of an alkane with a boiling point higher than that of trimethoxysilane as a solvent has been found to be advantageous in a process utilizing a ruthenium carbonyl catalyst. google.com

In the context of modifying surfaces with silanes, the solvent plays a significant role. For the grafting of (3-chloropropyl) trimethoxysilane onto halloysite (B83129) nanotubes, various solvents were tested, including ethanol, toluene, tetrahydrofuran, 1,4-dioxane, and n-hexane. mdpi.com Toluene was found to be the most effective solvent for this particular application. mdpi.com

Strategies for Enhanced Efficiency and Selectivity in Trichloro(3-chloropropyl)silane Production

The use of a rhodium(I) catalyst with a specific fluorinated diphosphine ligand has shown remarkable improvements in both efficiency (turnover number of 140,000) and selectivity (>99%). nih.gov This highlights the importance of ligand design in fine-tuning the catalyst's performance.

Optimizing reaction parameters such as temperature and reactant molar ratios is another crucial strategy. google.com By carefully controlling these variables, byproduct formation can be minimized, leading to a higher yield of the desired product. google.com

Furthermore, process intensification using pathway reaction devices (microreactors) for the esterification of chloropropyl chlorosilanes to chloropropyl alkoxysilanes has been proposed to overcome scale-up issues associated with traditional batch and tower reactors. google.com

Alternative Synthetic Routes and Emerging Technologies for Trichloro(3-chloropropyl)silane

While the direct hydrosilylation of allyl chloride with trichlorosilane is the most common route, alternative synthetic pathways and emerging technologies are being explored.

One alternative involves the esterification of trichloro(3-chloropropyl)silane with alcohols like methanol (B129727) or ethanol to produce the corresponding trialkoxysilanes. google.comgoogle.com This is often done in a subsequent step after the initial synthesis of trichloro(3-chloropropyl)silane. A clean production method for 3-chloropropyltrialkoxysilane involves a high-pressure esterification reaction, which improves reaction efficiency and facilitates the recovery of hydrogen chloride gas. google.com

Another approach starts with a different silane. For instance, γ-chloropropyl trimethoxysilane can be prepared via the addition of chloropropene to trimethoxysilane. google.com This intermediate can then undergo an esterification replacement reaction with ethanol to yield chloropropyl triethoxysilane, avoiding the generation of hydrogen chloride gas that occurs when starting from trichloro(3-chloropropyl)silane. google.com

Challenges and Advancements in Trichloro(3-chloropropyl)silane Synthesis

The industrial production of trichloro(3-chloropropyl)silane, amounting to thousands of tons annually, faces persistent issues that impact cost, purity, and environmental footprint. nih.govdntb.gov.uaresearchgate.net Key challenges include controlling the regioselectivity of the hydrosilylation reaction, preventing the formation of byproducts, and optimizing reactor design for large-scale, efficient production. nih.govdntb.gov.uaresearchgate.net Recent advancements, particularly in catalysis, have begun to address these long-standing problems. nih.govresearchgate.net

Overcoming Selectivity Limitations in Hydrosilylation

A major hurdle in the synthesis of trichloro(3-chloropropyl)silane is the limited selectivity of conventional platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts. nih.gov These catalysts can promote a competing reaction pathway that leads to the formation of byproducts instead of the desired linear γ-isomer. nih.govresearchgate.net

Recent breakthroughs have demonstrated that rhodium-based catalysts can offer vastly superior selectivity. nih.govresearchgate.net Specifically, a rhodium(I) catalyst, [RhCl(dppbzF)]₂, where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene, has been shown to achieve over 99% selectivity for trichloro(3-chloropropyl)silane. nih.govresearchgate.netnih.gov This high selectivity is attributed to the precise design of the bidentate-phosphine ligands surrounding the rhodium center, which effectively suppresses the side reactions that plague platinum catalysts. nih.gov The turnover number (TON), a measure of catalyst efficiency, for this rhodium catalyst can reach as high as 140,000. nih.govresearchgate.netnih.gov

The performance of various catalysts in the hydrosilylation of allyl chloride is summarized in the table below.

| Catalyst | Selectivity for Trichloro(3-chloropropyl)silane (%) | Yield (%) | Byproduct (propyltrichlorosilane) Yield (%) | Reference |

| Speier's Catalyst | Low | 20 | 32 | nih.gov |

| Karstedt's Catalyst | Low | 15 | 13 | nih.gov |

| Karstedt's Catalyst + IMes | Moderate | 53 | 14 | nih.gov |

| [Rh(μ-Cl)(dppbz)]₂ | >95 | >95 | Trace | nih.gov |

| [RhCl(dppbzF)]₂ | >99 | >99 | Not specified | nih.govresearchgate.netnih.gov |

This table is interactive. Users can sort and filter the data.

Mitigation of Byproduct Formation (e.g., Propyltrichlorosilane)

The advancement in catalyst design is the most effective strategy for mitigating byproduct formation. The high selectivity of the aforementioned rhodium-phosphine catalysts inherently minimizes the generation of propyltrichlorosilane and other undesired compounds. nih.gov For instance, reactions catalyzed by [Rh(μ-Cl)(dppbz)]₂ showed only trace amounts of propyltrichlorosilane. nih.gov

Another approach to control byproduct formation involves the careful regulation of reaction conditions. For example, maintaining the reaction temperature within a specific range can help to suppress side reactions. Some methods propose controlling the reaction temperature between 65-75°C during the addition of reactants. google.com

The following table details the yield of the main product and the key byproduct with different catalytic systems.

| Catalyst System | Trichloro(3-chloropropyl)silane Yield (%) | Propyltrichlorosilane Yield (%) | Reference |

| Chloroplatinic acid | 51 | 3.9g (from 43.6g product) | google.com |

| Platinum complex [Pt(PPh₃)₂Cl₂] | 82 | Not specified | Not specified |

| Rhodium complex [Rh(μ-Cl)(dppbz)]₂ | >95 | Trace | nih.gov |

| Karstedt's Catalyst | 15 | 13 | nih.gov |

This table is interactive. Users can sort and filter the data.

Process Intensification and Reactor Design Considerations

Translating the synthesis of trichloro(3-chloropropyl)silane to an industrial scale requires careful consideration of process intensification and reactor design to ensure safety, efficiency, and cost-effectiveness. The choice of reactor can significantly impact mass and heat transfer, which in turn affects reaction kinetics and selectivity. interesjournals.org

Common reactor configurations for such reactions include fixed-bed and slurry reactors. interesjournals.org A fixed-bed reactor, where the catalyst is packed in a column, can offer high conversion rates. In contrast, a slurry reactor, with catalyst particles suspended in the liquid phase, may provide better mass transfer and selectivity. interesjournals.org The optimal choice depends on the desired balance between conversion and selectivity for the specific catalytic process. interesjournals.org

Advancements in this area include the development of continuous reactor systems. One such example is the use of a continuous loop reactor for the platinum-catalyzed hydrosilylation of allyl chloride. dntb.gov.ua This setup can incorporate a liquid-liquid biphasic system, for example using an ionic liquid for the catalyst phase, which can facilitate catalyst recycling and improve process sustainability. dntb.gov.ua

Furthermore, controlling the feed rate of reactants is a critical aspect of process control. In some patented methods, the reaction is initiated at a specific temperature, after which the feed rate is regulated to maintain the desired reaction temperature, often without the need for an external heat source during this phase, thus conserving energy. google.com

Reaction Chemistry of Trichloro 3 Chloropropyl Silane

Fundamental Reactivity of the Trichlorosilyl (B107488) Moiety

The silicon-chlorine bonds in the trichlorosilyl group are highly susceptible to nucleophilic attack, leading to a range of reactions that are fundamental to its utility in materials science and organic synthesis.

Hydrolysis and Condensation Reactions in Siloxane Formation

The trichlorosilyl moiety of trichloro(3-chloropropyl)silane readily undergoes hydrolysis in the presence of water. This reaction results in the substitution of the chloro groups with hydroxyl groups, forming a transient silanetriol intermediate, 3-chloropropylsilanetriol. oecd.orgresearchgate.net This intermediate is generally unstable and proceeds to undergo condensation reactions with other silanetriol molecules. oecd.org This process involves the elimination of water and the formation of stable silicon-oxygen-silicon (siloxane) bonds, leading to the creation of oligomeric or polymeric silsesquioxanes. researchgate.net

The hydrolysis and subsequent condensation are influenced by factors such as pH and concentration. oecd.orgresearchgate.net For instance, controlled hydrolysis in a slightly acidic water-methanol mixture can yield crystalline 3-chloropropylsilanetriol, though it often contains a small percentage of the self-condensation dimer, 1,3-di(3-chloropropyl)-1,1,3,3-tetrahydroxydisiloxane. researchgate.net The pH of the reaction mixture tends to decrease during hydrolysis due to the formation of the weakly acidic silanetriol. researchgate.net

These reactions are central to the use of trichloro(3-chloropropyl)silane and its derivatives in forming cross-linked polymeric materials and surface coatings. The resulting siloxane network retains the 3-chloropropyl group, which can then be used for further functionalization.

Alcoholysis Reactions and Derivative Synthesis

Similar to hydrolysis, the trichlorosilyl group reacts with alcohols in a process known as alcoholysis. This reaction replaces the chloro groups with alkoxy groups, yielding (3-chloropropyl)alkoxysilanes. For example, the reaction with methanol (B129727) or ethanol (B145695) produces (3-chloropropyl)trimethoxysilane or (3-chloropropyl)triethoxysilane (B1211364), respectively. sigmaaldrich.comgoogle.comgoogle.com This process is essentially an esterification and is often carried out under controlled temperature conditions. google.comgoogle.com

The synthesis of (3-chloropropyl)triethoxysilane from trichloro(3-chloropropyl)silane and ethanol can be performed in a batch process by adding ethanol dropwise to the silane (B1218182) at an elevated temperature. google.com Continuous flow methods using packed bed reactors have also been developed to improve reaction efficiency and product purity. google.comgoogle.com

These resulting alkoxysilanes are themselves important intermediates. For instance, (3-chloropropyl)triethoxysilane is a precursor for synthesizing other functional silanes like 3-aminopropyltriethoxysilane, 3-glycidoxypropyltriethoxysilane, and 3-mercaptopropyltriethoxysilane. cfmats.comcfmats.com

Nucleophilic Substitution Reactions

The silicon-chlorine bonds are susceptible to nucleophilic substitution by a variety of nucleophiles beyond water and alcohols. Reactions with organometallic reagents, for example, can lead to the formation of new carbon-silicon bonds, although this is less common for this specific compound compared to its use in forming siloxanes and alkoxysilanes. The high reactivity of the Si-Cl bonds makes them a versatile handle for introducing a wide range of functionalities.

Role as a Hydride or Radical H-Donor in Organic Transformations

While the primary reactivity of the trichlorosilyl group in trichloro(3-chloropropyl)silane involves substitution at the silicon atom, other silanes containing Si-H bonds, such as trichlorosilane (B8805176), are known to act as hydride or radical H-donors in various organic transformations. organic-chemistry.orgmsu.edu Trichlorosilane, for instance, is used in the hydrosilylation of alkenes. msu.edunih.gov

It is important to note that trichloro(3-chloropropyl)silane itself does not possess a silicon-hydride bond and therefore does not directly function as a hydride or radical H-donor in the same manner as silanes like trichlorosilane or triethylsilane. organic-chemistry.orgmsu.edu However, it is synthesized from trichlorosilane, which does play this role. nih.gov The synthesis of trichloro(3-chloropropyl)silane is achieved through the hydrosilylation of allyl chloride with trichlorosilane, a reaction catalyzed by transition metals like platinum or rhodium. nih.gov

Reactivity of the Chloropropyl Chain

The chloropropyl group provides a second site of reactivity within the molecule, behaving as a typical alkyl halide.

Nucleophilic Substitution Reactions Involving the Chloropropyl Group

The chlorine atom on the propyl chain is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the end of the three-carbon spacer. This reaction is a cornerstone of its use as a coupling agent and intermediate.

For instance, after the trichlorosilyl group has been hydrolyzed and condensed to form a polysiloxane or has been converted to a more stable trialkoxysilane, the chloropropyl group can react with nucleophiles. A notable example is the reaction with sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group. researchgate.net This substitution is typically carried out in a solvent like N,N-dimethylformamide and is influenced by reaction temperature and time. researchgate.net The resulting azido-functionalized silane can then participate in further reactions, such as "click chemistry" cycloadditions. researchgate.net

Another significant application is the synthesis of aminosilanes. cfmats.com The chloropropyl group can react with ammonia (B1221849) or amines to form amino-functionalized silanes, which are widely used as adhesion promoters in composites and sealants. cfmats.com Similarly, reaction with a sulfide (B99878) source can introduce a mercapto group. cfmats.com

The reactivity of the chloropropyl group allows for the covalent attachment of the silane to organic polymers, while the silyl (B83357) group can bond to inorganic substrates, fulfilling its role as a coupling agent. cfmats.com

Data Tables

Table 1: Products of Alcoholysis of Trichloro(3-chloropropyl)silane

| Alcohol | Product |

| Methanol | (3-Chloropropyl)trimethoxysilane google.comnih.gov |

| Ethanol | (3-Chloropropyl)triethoxysilane google.comcfmats.com |

Table 2: Examples of Nucleophilic Substitution on the Chloropropyl Group

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) researchgate.net | Azido (-N₃) |

| Amine | Ammonia (NH₃) | Amino (-NH₂) |

| Sulfide | Sodium Hydrosulfide (B80085) (NaSH) | Mercapto/Thiol (-SH) |

Reaction Kinetics Pertinent to Alkyl Halide Functionality

The chemical behavior of the 3-chloropropyl group is dominated by the reactivity of the primary alkyl chloride. This functionality typically undergoes nucleophilic substitution reactions, where a nucleophile replaces the chloride leaving group. The kinetics of these transformations are critical for controlling reaction outcomes and synthesizing well-defined molecules.

The reaction generally follows a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org In this type of reaction, the rate is dependent on the concentration of both the silane substrate and the attacking nucleophile, leading to a second-order rate law: libretexts.orgmsu.eduyoutube.com

Rate = k[R-Si-C₃H₆Cl][Nu⁻]

Where:

k is the rate constant.

[R-Si-C₃H₆Cl] is the concentration of the chloropropylsilane.

[Nu⁻] is the concentration of the nucleophile.

A key factor influencing the rate of this reaction is steric hindrance around the electrophilic carbon atom. msu.edu The carbon atom bonded to the chlorine is adjacent to a bulky trichlorosilyl (or trialkoxysilyl, following esterification) group. This steric bulk can impede the backside attack of the nucleophile, which is characteristic of the SN2 mechanism, thereby slowing the reaction rate compared to less hindered primary alkyl halides. msu.eduyoutube.com

While specific kinetic data for trichloro(3-chloropropyl)silane is not extensively documented in publicly available literature, studies on analogous sterically hindered systems provide valuable insights. For instance, kinetic studies of nucleophilic substitution on neopentyl skeletons, which also feature significant steric hindrance at the reaction center, confirm that these reactions proceed via second-order kinetics. nih.gov In one such study, the reaction of various 1,1,1-tris(X-methyl)ethane derivatives with sodium azide was found to be second-order, with the reaction rate being highly dependent on the nature of the leaving group. nih.gov This suggests that despite the steric hindrance, the SN2 pathway remains viable, though it may require more forcing conditions (e.g., higher temperatures) to achieve reasonable reaction rates.

Derivatization Strategies and Functional Group Transformations

The versatility of trichloro(3-chloropropyl)silane stems from its ability to be selectively modified at either the silicon or carbon center. This allows for the synthesis of a diverse array of organosilicon compounds and materials.

Synthesis of Silane Coupling Agents

Trichloro(3-chloropropyl)silane is a foundational precursor for a variety of commercially important silane coupling agents. The most common initial derivatization step is the esterification of the trichlorosilyl group with alcohols, such as methanol or ethanol, to yield the corresponding trialkoxysilanes. msu.edu

Cl₃Si(CH₂)₃Cl + 3 ROH → (RO)₃Si(CH₂)₃Cl + 3 HCl

This reaction converts the hydrolytically unstable Si-Cl bonds into more manageable Si-OR (alkoxy) bonds. The resulting (3-chloropropyl)trialkoxysilanes, such as (3-chloropropyl)trimethoxysilane (CPTMS) and (3-chloropropyl)triethoxysilane (CPTES), are themselves important coupling agents used to enhance adhesion between organic polymers and inorganic substrates. nih.govscienceopen.com They are also key intermediates for producing other functional silanes. msu.edunih.gov

Table 1: Examples of Silane Coupling Agents Derived from Trichloro(3-chloropropyl)silane

| Precursor | Reactant | Derived Coupling Agent | CAS Number |

|---|---|---|---|

| Trichloro(3-chloropropyl)silane | Methanol (CH₃OH) | (3-Chloropropyl)trimethoxysilane (CPTMS) | 2530-87-2 |

| Trichloro(3-chloropropyl)silane | Ethanol (C₂H₅OH) | (3-Chloropropyl)triethoxysilane (CPTES) | 5089-70-3 |

Formation of Organosilicon Compounds via Post-Synthetic Modifications

Following the initial esterification, the terminal chloro group of (3-chloropropyl)trialkoxysilanes can be replaced through nucleophilic substitution reactions to introduce a wide range of functionalities. These post-synthetic modifications are essential for tailoring the properties of the final organosilicon compound for specific applications.

Common transformations include:

Amination: Reaction with ammonia or amines to produce aminosilanes (e.g., 3-aminopropyltriethoxysilane), which are widely used as adhesion promoters in composites, sealants, and coatings. msu.edunih.gov

Thiolation: Reaction with sodium hydrosulfide or thiourea (B124793) followed by hydrolysis to generate mercaptosilanes (e.g., 3-mercaptopropyltriethoxysilane), used in rubber applications to improve the bonding of silica (B1680970) fillers to the polymer matrix. msu.edu

Sulfidation: Reaction with sodium polysulfide to create organosilanes containing sulfur bridges, such as bis(3-triethoxysilylpropyl)tetrasulfane, a critical coupling agent in the tire industry. libretexts.orglibretexts.org

Table 2: Examples of Post-Synthetic Modifications of (3-Chloropropyl)trialkoxysilanes

| Starting Silane | Reagent(s) | Product Functional Group | Example Product |

|---|---|---|---|

| (3-Chloropropyl)triethoxysilane | Ammonia (NH₃) | Amino (-NH₂) | 3-Aminopropyltriethoxysilane |

| (3-Chloropropyl)triethoxysilane | Sodium Hydrosulfide (NaSH) | Mercapto (-SH) | 3-Mercaptopropyltriethoxysilane |

| (3-Chloropropyl)triethoxysilane | Sodium Polysulfide (Na₂Sₓ) | Polysulfide (-Sₓ-) | Bis(3-triethoxysilylpropyl)tetrasulfane |

| (3-Chloropropyl)trimethoxysilane | Methacrylate Salts | Methacryloxy | gamma-Methacryloxypropyltrimethoxysilane |

Preparation of Hybrid Organic-Inorganic Materials

A major application of trichloro(3-chloropropyl)silane and its derivatives is the fabrication of hybrid organic-inorganic materials. youtube.com In these materials, the silane acts as a molecular bridge, covalently linking an inorganic component (like silica, glass, or metal oxides) to an organic polymer matrix.

The process typically involves two steps:

Hydrolysis and Condensation: The trialkoxysilyl group reacts with water (hydrolysis) to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with each other and with hydroxyl groups on the surface of an inorganic substrate, forming stable siloxane (Si-O-Si) or Si-O-Metal bonds.

Organic Reaction: The functional group at the end of the propyl chain (e.g., the original chloro group or a derivative like an amino or epoxy group) reacts with or is incorporated into an organic polymer matrix.

A clear example is the surface modification of halloysite (B83129) nanotubes (HNTs), a type of clay mineral. (3-Chloropropyl)trimethoxysilane (CPTMS) has been successfully grafted onto the HNT surface. qu.edu.qa In this process, the methoxy (B1213986) groups of CPTMS hydrolyze and condense with the hydroxyl groups on the halloysite surface, coating the nanotubes. qu.edu.qa The outward-facing chloropropyl groups then serve as reactive sites for further functionalization or for anchoring the nanotubes within a polymer matrix, creating a reinforced hybrid composite material. qu.edu.qa

Applications of Trichloro 3 Chloropropyl Silane in Materials Science

Role in Sol-Gel Chemistry and Hybrid Material Development

The dual functionality of Trichloro(3-chloropropyl)silane makes it a versatile precursor in sol-gel chemistry for creating advanced materials with tailored properties. The sol-gel process provides a low-temperature method for synthesizing inorganic and hybrid organic-inorganic materials. researchgate.net

Precursor in Sol-Gel Processes for Solid Material Production

Trichloro(3-chloropropyl)silane functions as a key precursor in sol-gel processes designed to produce solid materials, particularly hybrid organic-inorganic systems. mdpi.com The synthesis begins with the hydrolysis and condensation of the trichlorosilyl (B107488) group. The silicon-chlorine bonds are highly reactive and readily hydrolyze in the presence of water to form silanol (B1196071) groups (Si-OH). These silanol intermediates are unstable and quickly undergo condensation reactions with each other, releasing water or hydrochloric acid to form stable siloxane (Si-O-Si) bonds. This process results in the formation of a three-dimensional inorganic silica (B1680970) network, which serves as the backbone of the final material. The chloropropyl group remains intact during this process, becoming an integral part of the solid material.

Formation of Nano-Porous Gels and Siloxane Networks

The polycondensation of Trichloro(3-chloropropyl)silane leads to the formation of extensive siloxane networks. The presence of the organic chloropropyl side chains, which are not part of the network-forming backbone, acts as a non-structural spacer. This can prevent the complete collapse of the gel structure during drying, facilitating the creation of materials with nano-porosity. The final structure is an organically modified silica, or silsesquioxane (RSiO1.5), where the "R" group is the chloropropyl moiety. mdpi.com These resulting porous gels possess a high surface area and a chemically active surface, due to the presence of the chlorine atoms, making them suitable for applications in catalysis and as functional fillers.

Influence of Reaction Conditions (e.g., pH, Catalysis) on Sol-Gel Kinetics

The kinetics of sol-gel processes involving organosilanes are highly sensitive to reaction conditions. nih.gov In the case of Trichloro(3-chloropropyl)silane, the hydrolysis of the Si-Cl bonds is extremely rapid and typically does not require a catalyst. However, the subsequent condensation step can be controlled by adjusting parameters such as pH, water-to-silane ratio, solvent, and temperature.

For instance, in related alkoxysilane systems, acidic conditions tend to promote the hydrolysis reaction, while basic conditions accelerate the condensation reaction. nih.gov While Trichloro(3-chloropropyl)silane's hydrolysis is inherently fast, controlling the rate of water addition and the temperature is crucial to prevent uncontrolled and inhomogeneous polymerization. The choice of solvent is also important, as it affects the solubility of the precursor and the aggregation of the forming particles. mdpi.com In some patented synthesis methods for this compound, catalysts such as chloroplatinic acid in combination with amines like tributylamine (B1682462) are used to control the reaction and improve the yield, highlighting the importance of catalysis in managing reactivity. google.com

Integration into Organic-Inorganic Hybrid Systems

Trichloro(3-chloropropyl)silane is fundamental to the creation of organic-inorganic hybrid systems. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability). researchgate.net The compound acts as a molecular linker; the inorganic part is formed via the sol-gel reaction of the trichlorosilyl group, while the organic chloropropyl group can be used for further chemical modification. gelest.com

The terminal chlorine atom on the propyl chain is a reactive site for nucleophilic substitution reactions. This allows for the grafting of a wide variety of other organic functional groups onto the silica network. For example, it can be converted to an amine, thiol, or quaternary ammonium (B1175870) salt, thereby tailoring the material's surface chemistry for specific applications. chemicalbook.comcfmats.comresearchgate.net This versatility makes Trichloro(3-chloropropyl)silane an important intermediate for producing a wide range of specialized silane (B1218182) coupling agents. google.comchemicalbook.comcfmats.com

Surface Functionalization and Interface Engineering

The ability of Trichloro(3-chloropropyl)silane to covalently bond to surfaces makes it a powerful tool for modifying the properties of various substrates at the molecular level. This surface modification, known as silanization, is crucial in many technological fields for improving adhesion, altering wettability, and creating functional surfaces.

Silanization of Substrates for Tailored Surface Properties

Trichloro(3-chloropropyl)silane is used to functionalize substrates that possess surface hydroxyl (-OH) groups, such as glass, silica, metal oxides, and certain minerals. mdpi.comriverlandtrading.com The silanization process involves the reaction of the trichlorosilyl group with these surface hydroxyls. The reaction proceeds via hydrolysis of the Si-Cl bonds to form reactive silanol groups, which then condense with the substrate's -OH groups to form strong, covalent Si-O-Substrate bonds.

This process anchors the silane molecule to the surface, leaving the chloropropyl group oriented away from the substrate. mdpi.com The result is a chemically altered surface with new properties imparted by the attached organic layer. The tethered chloropropyl groups can serve as reactive sites for the subsequent attachment of other molecules, enabling the design of complex, multifunctional surfaces. Research on the related compound, (3-chloropropyl)trimethoxysilane, has shown that reaction conditions significantly impact the efficiency of this grafting process.

Table 2: Research Findings on the Influence of Reaction Conditions on Silanization of Halloysite (B83129) Nanotubes with (3-chloropropyl)trimethoxysilane

| Parameter Studied | Condition | Observation |

| Solvent | Toluene | Chosen as the best medium for the silanization process among several tested solvents (ethanol, THF, dioxane, n-hexane). mdpi.com |

| Molar Ratio | HNTs/CPTMS/H₂O ratio of 1:1:3 | Achieved the greatest degree of grafting. Increasing the silane ratio further did not improve the outcome. mdpi.com |

| Catalyst | Addition of triethylamine (B128534) (Et₃N) and ammonium hydroxide (B78521) (NH₄OH) | Led to an enhancement in the degree of grafting of the silane onto the nanotube surface. mdpi.com |

This table is based on research on (3-chloropropyl)trimethoxysilane (CPTMS) and illustrates principles applicable to surface functionalization with chloropropyl-functional silanes. mdpi.com

Creation of Hydrophobic, Oleophobic, and Adhesion-Promoting Surfaces

The modification of surfaces to control their interaction with liquids and other materials is a cornerstone of modern materials science. Trichloro(3-chloropropoxy)silane plays a pivotal role in this area by enabling the creation of surfaces with tailored wettability and enhanced adhesion.

The trichlorosilyl group of the molecule readily reacts with hydroxyl (-OH) groups present on the surface of many substrates, such as glass, silicon wafers, and cellulose (B213188) paper. researchgate.netrsc.org This reaction forms a robust covalent bond, anchoring the silane to the surface. The exposed 3-chloropropyl group can then either be left as is or be further modified to impart specific properties.

For creating hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces, the principle lies in modifying the surface energy. While this compound itself does not inherently create a highly hydrophobic or oleophobic surface, it serves as a crucial intermediate. The terminal chloro group can be substituted with long-chain alkyl or fluorinated molecules through nucleophilic substitution reactions. rsc.org This subsequent functionalization introduces low-surface-energy chemical groups that are responsible for repelling water and oils.

Beyond wettability, this compound is a potent adhesion promoter . sisib.com Silane coupling agents, in general, act as molecular bridges between organic and inorganic materials. The silane end of the molecule forms strong bonds with inorganic substrates, while the organofunctional group (in this case, the chloropropyl group) can react with or physically entangle with an organic polymer matrix. sisib.com This dual reactivity significantly improves the interfacial bonding, leading to more durable and reliable composite materials. The effectiveness of silanes as adhesion promoters is so significant that they are often used as primers on substrates before the application of adhesives or sealants. sisib.com

Functionalization of Mesoporous Materials (e.g., Silica Spheres)

Mesoporous materials, such as silica spheres, are characterized by their high surface area and ordered pore structures. These properties make them ideal candidates for applications in catalysis, separation, and drug delivery. However, their native silica surface is often hydrophilic and may not be suitable for all applications.

This compound is utilized to functionalize the surface of these materials, thereby altering their chemical and physical properties. mdpi.comnih.govanalis.com.my The process involves grafting the silane onto the surface of the mesoporous silica. mdpi.com The trichlorosilyl group reacts with the silanol groups (Si-OH) on the silica surface, forming stable siloxane bonds (Si-O-Si). This effectively coats the pores and the external surface of the material with the 3-chloropropyl group.

This functionalization offers several advantages:

Increased Hydrophobicity: The introduction of the chloropropyl group can enhance the hydrophobic character of the material, which is beneficial for reactions carried out in organic solvents. analis.com.my

Reactive Sites for Further Modification: The terminal chlorine atom serves as a reactive handle for subsequent chemical transformations. mdpi.com This allows for the attachment of a wide variety of functional molecules, tailoring the material for specific applications.

Improved Dispersion: Functionalization can improve the dispersion of mesoporous silica fillers within a polymer matrix, leading to enhanced composite properties. mdpi.com

Research has shown that the degree of functionalization can be controlled by adjusting reaction conditions such as the molar ratio of the silane to the mesoporous material. mdpi.com

Applications in Patterned Surface Modification and Orthogonal Functionalization

The ability to create well-defined patterns of different chemical functionalities on a single surface is crucial for the development of microfluidic devices, biosensors, and high-density data storage. This compound, in conjunction with techniques like soft lithography, enables such patterned surface modification.

One approach involves the use of a micro-patterned stamp to selectively apply the silane to a substrate. The trichlorosilyl group reacts with the exposed areas, creating a patterned self-assembled monolayer (SAM). The unreacted areas can then be functionalized with a different molecule, leading to a chemically patterned surface.

Furthermore, the reactive nature of the chloropropyl group allows for orthogonal functionalization . This refers to the ability to perform a sequence of chemical reactions on a surface, where each reaction selectively modifies a specific functional group without affecting others. For instance, a surface can be patterned with this compound, and the chloro groups can be subsequently converted to another functional group, such as an azide (B81097). This azide-terminated surface can then undergo a "click" reaction with an alkyne-containing molecule, allowing for the precise attachment of complex molecules in a patterned fashion. This step-wise modification provides a high degree of control over the surface chemistry. rsc.org

Enhanced Interfacial Bonding in Composite Materials

The performance of composite materials, which consist of a matrix (e.g., a polymer) and a reinforcement (e.g., glass fibers), is highly dependent on the strength of the bond between these two components. A weak interface can lead to delamination and premature failure of the material.

This compound is employed as a coupling agent to enhance this interfacial bonding. When applied to the surface of the inorganic reinforcement, the trichlorosilyl group hydrolyzes and condenses with hydroxyl groups on the reinforcement surface, forming a strong, durable chemical bond. sisib.com The 3-chloropropyl group, extending away from the surface, can then interact with the polymer matrix. This interaction can be either through chemical reaction with the polymer chains or through physical entanglement, creating a robust bridge between the reinforcement and the matrix.

This improved interfacial bonding leads to several benefits:

Increased Mechanical Strength: The composite material exhibits higher tensile strength, flexural strength, and impact resistance.

Improved Environmental Resistance: The strong bond prevents the ingress of moisture and other corrosive agents at the interface, enhancing the long-term durability of the composite.

Enhanced Load Transfer: A strong interface allows for efficient transfer of stress from the weaker polymer matrix to the stronger reinforcement, maximizing the performance of the composite.

Applications in Advanced Materials Fabrication

Beyond surface modification, this compound is a key ingredient in the fabrication of advanced materials with tailored bulk properties.

Additives in Rubber and Glass Fiber Reinforced Composites

In the rubber industry, fillers such as silica are added to improve the mechanical properties of the rubber. However, the hydrophilic nature of silica makes it difficult to disperse in the hydrophobic rubber matrix. This compound, or more commonly its derivatives, can be used as a coupling agent to improve the compatibility between the silica filler and the rubber. This leads to better filler dispersion, reduced viscosity, and improved reinforcement, resulting in rubber products with enhanced tear strength and reduced rolling resistance in tires. innospk.com

Precursors for Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. researchgate.netrsc.org They provide a powerful tool for precisely controlling the chemical and physical properties of surfaces at the molecular level.

This compound is an excellent precursor for the formation of SAMs on hydroxyl-terminated substrates like silicon oxide, glass, and certain metals. rsc.org The process involves the hydrolysis of the trichlorosilyl groups in the presence of trace amounts of water, followed by the condensation of the resulting silanols with the surface hydroxyl groups and with each other to form a cross-linked polysiloxane network. researchgate.net This results in a dense, covalently bound monolayer.

Development of Protective Coatings (e.g., Anti-Corrosion, Hard Coatings)

Information regarding the use of "this compound" in the development of protective coatings is not available in the reviewed scientific literature. Research in this area typically focuses on organofunctional silanes like Trichloro(3-chloropropyl)silane, which can be used to form siloxane coatings that act as a barrier against corrosive agents.

Fabrication of Functionalized Nanomaterials (e.g., Magnetic Nanoparticles)

Should you wish to proceed with an article on the scientifically recognized and researched compound, Trichloro(3-chloropropyl)silane , please advise.

Spectroscopic and Computational Investigations of Trichloro 3 Chloropropyl Silane and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

The precise structure of trichloro(3-chloropropoxy)silane, containing a reactive trichlorosilyl (B107488) group and a chloropropyl ether moiety, is determined through a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Silicon Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organosilicon chemistry. The most commonly studied nuclei are ¹H, ¹³C, and ²⁹Si, each offering specific insights into the molecular environment.

¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the three methylene (B1212753) groups of the 3-chloropropoxy chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

¹³C NMR: Carbon-13 NMR reveals the carbon skeleton of the molecule. Each carbon atom in the 3-chloropropoxy group will produce a unique signal, with its chemical shift dependent on its bonding environment. The carbon attached to the oxygen will be significantly downfield compared to the others.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.8 | Triplet | -O-CH ₂-CH₂-CH₂-Cl |

| ¹H | ~2.1 | Multiplet | -O-CH₂-CH ₂-CH₂-Cl |

| ¹H | ~3.6 | Triplet | -O-CH₂-CH₂-CH ₂-Cl |

| ¹³C | ~70 | Singlet | -O-C H₂-CH₂-CH₂-Cl |

| ¹³C | ~30 | Singlet | -O-CH₂-C H₂-CH₂-Cl |

| ¹³C | ~44 | Singlet | -O-CH₂-CH₂-C H₂-Cl |

| ²⁹Si | -50 to -70 | Singlet | SiCl₃ |

Note: These are predicted values based on general principles of NMR spectroscopy for organosilicon compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the Si-Cl, C-O, C-Cl, and C-H bonds. The Si-O-C linkage would also have a characteristic stretching frequency.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The Si-Cl symmetric stretching vibration is typically strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H | Stretching | 2850-3000 |

| C-O | Stretching | 1050-1150 |

| Si-O-C | Asymmetric Stretching | 1080-1120 |

| C-Cl | Stretching | 650-850 |

| Si-Cl | Asymmetric Stretching | ~600 |

| Si-Cl | Symmetric Stretching | ~480 |

Note: These are expected frequency ranges for the given functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak may be weak or absent due to the lability of the Si-Cl and C-O bonds.

The fragmentation pattern would likely involve the loss of chlorine atoms, the chloropropyl group, and various other fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in identifying chlorine-containing fragments.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| [M-Cl]⁺ | C₃H₆ClO₂SiCl₂⁺ |

| [SiCl₃]⁺ | SiCl₃⁺ (m/z 133) |

| [C₃H₆ClO]⁺ | C₃H₆ClO⁺ (m/z 93) |

| [C₃H₆Cl]⁺ | C₃H₆Cl⁺ (m/z 77) |

Note: The presence and abundance of fragments depend on the ionization conditions.

Application of Combined Spectroscopic Approaches

For an unambiguous structural confirmation of this compound, a combined spectroscopic approach is essential. NMR spectroscopy provides the detailed bonding framework of the carbon and silicon skeleton. IR and Raman spectroscopy confirm the presence of key functional groups. Mass spectrometry provides the molecular weight and fragmentation information, which corroborates the structure determined by NMR. Together, these techniques provide a comprehensive and definitive characterization of the molecule.

Computational Chemistry Methodologies for Understanding Trichloro(3-chloropropyl)silane

While the outline specifies "Trichloro(3-chloropropyl)silane" for this section, the principles discussed are directly applicable to its analogue, "this compound". Computational chemistry offers a powerful avenue to investigate the properties of molecules that may be difficult to study experimentally.

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict and understand the properties of organosilicon compounds. nih.gov These methods can provide valuable insights into:

Molecular Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of this compound.

Spectroscopic Properties: Computational methods can simulate NMR chemical shifts, IR and Raman vibrational frequencies, and electronic spectra. These calculated spectra can be compared with experimental data to aid in spectral assignment and structural confirmation. nist.gov

Electronic Properties: DFT can be used to calculate properties such as the distribution of electron density, molecular orbital energies, and the electrostatic potential. This information is crucial for understanding the reactivity of the molecule, for instance, identifying the most likely sites for nucleophilic or electrophilic attack.

Reaction Mechanisms: Computational studies can be employed to investigate the pathways of reactions involving this compound, such as its hydrolysis and condensation. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction mechanisms can be assessed. spectrabase.comnist.gov

For functionalized silanes, DFT studies have been used to investigate adsorption on surfaces and the energetics of hydrolysis and condensation reactions, which are key processes in their application as coupling agents and in materials science. nih.govsigmaaldrich.com

Molecular Dynamics (MD) Simulations of Trichloro(3-chloropropyl)silane Interactions

Molecular dynamics (MD) simulations are powerful computational tools for investigating the behavior and interactions of molecules at an atomic level over time. These simulations can provide valuable insights into the conformational dynamics, transport properties, and interactions of trichloro(3-chloropropyl)silane with other molecules or surfaces. However, a review of the current scientific literature indicates a scarcity of studies specifically focused on the molecular dynamics simulations of trichloro(3-chloropropyl)silane.

Future computational research employing MD simulations on trichloro(3-chloropropyl)silane would be beneficial for a deeper understanding of its role in various applications, including its behavior in solution, at interfaces, and during polymerization reactions.

Theoretical Studies on Reaction Mechanisms and Catalytic Pathways

The formation of trichloro(3-chloropropyl)silane is primarily achieved through the hydrosilylation of allyl chloride with trichlorosilane (B8805176). researchgate.netbohrium.comnih.govdntb.gov.ua This transition-metal-catalyzed reaction is of significant industrial importance for the production of silane (B1218182) coupling agents. nih.govdntb.gov.ua Theoretical and experimental studies have focused on understanding and optimizing the catalytic pathways to improve selectivity and efficiency.

A key reaction is the addition of the Si-H bond of trichlorosilane across the C=C double bond of allyl chloride. This reaction can be catalyzed by various transition metal complexes, with platinum-based catalysts being conventionally used. However, these catalysts can suffer from low selectivity, leading to the formation of undesired by-products. researchgate.net

Recent research has explored alternative catalysts to enhance the synthesis of trichloro(3-chloropropyl)silane. A notable study by Inomata et al. (2021) demonstrated the high efficiency and selectivity of a Rhodium(I) catalyst, [RhCl(dppbzF)]2 (where dppbzF = 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene), in the hydrosilylation of allyl chloride. researchgate.net This catalyst system exhibited a remarkably high turnover number (TON) and selectivity for the desired γ-adduct, trichloro(3-chloropropyl)silane. researchgate.net

The proposed catalytic cycle for this Rh(I)-catalyzed hydrosilylation involves several key steps:

Oxidative Addition: The hydrosilane (HSiCl3) undergoes oxidative addition to the Rh(I) center to form a Rh(III) hydride species.

Olefin Coordination: The allyl chloride molecule coordinates to the Rh(III) complex.

Insertion: The coordinated allyl chloride inserts into the Rh-H or Rh-Si bond. The regioselectivity of this step is crucial for the final product distribution.

Reductive Elimination: The final product, trichloro(3-chloropropyl)silane, is released through reductive elimination, regenerating the Rh(I) catalyst.

The high selectivity of the [RhCl(dppbzF)]2 catalyst is attributed to the electronic and steric properties of the fluorinated phosphine (B1218219) ligand, which favors the formation of the linear, anti-Markovnikov product. researchgate.net

| Catalyst | Turnover Number (TON) | Selectivity for Trichloro(3-chloropropyl)silane | Reference |

| Conventional Pt catalysts | Not specified | Lower selectivity | researchgate.net |

| [RhCl(dppbzF)]2 | 140,000 | >99% | researchgate.net |

Prediction of Reactivity and Electronic Properties

While detailed quantum chemical calculations on the electronic properties of trichloro(3-chloropropyl)silane are not extensively reported in the literature, its reactivity can be predicted based on the functional groups present in its structure and data from computational property predictions. The molecule possesses two primary reactive sites: the trichlorosilyl (-SiCl3) group and the terminal chloro (-Cl) group on the propyl chain.

The -SiCl3 group is highly susceptible to hydrolysis, reacting readily with water or other protic reagents to form silanols (-Si(OH)3) and hydrochloric acid. These silanols are unstable and tend to condense to form polysiloxane networks. This reactivity is the basis for its use as a coupling agent and in sol-gel processes. The reactivity of the Si-Cl bonds is also exploited in reactions with alcohols to form alkoxysilanes.

The terminal chloroalkyl group can participate in various nucleophilic substitution reactions, allowing for the introduction of other functional groups. This dual reactivity makes trichloro(3-chloropropyl)silane a versatile intermediate in the synthesis of a wide range of organofunctional silanes.

Predicted computational data, such as the collision cross-section (CCS), provides insights into the molecule's shape and ion mobility in the gas phase. This information can be valuable in analytical applications, such as mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C3H6Cl4Si | nih.govepa.gov |

| Molecular Weight | 211.98 g/mol | epa.gov |

| Predicted XlogP | 3.3 | PubChem |

| Predicted Collision Cross Section ([M+H]+) | 137.9 Ų | uni.lu |

| Predicted Collision Cross Section ([M+Na]+) | 146.4 Ų | uni.lu |

| Predicted Collision Cross Section ([M-H]-) | 135.0 Ų | uni.lu |

Further computational studies, such as Density Functional Theory (DFT) calculations, would be valuable to quantify the electronic properties of trichloro(3-chloropropyl)silane. Such studies could provide detailed information on orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, which would offer a more quantitative understanding of its reactivity and intermolecular interactions.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis of Trichloro(3-chloropropyl)silane

The industrial synthesis of trichloro(3-chloropropyl)silane is primarily achieved through the hydrosilylation of allyl chloride with trichlorosilane (B8805176). nih.gov While platinum-based catalysts are commonly used, research is ongoing to develop more sustainable and efficient catalytic systems. nih.govgoogle.com

Future research in this area could focus on:

Base-Metal Catalysts: Intensive studies are underway to develop catalysts based on more abundant and less expensive base metals to replace precious metal catalysts like platinum. nih.gov This shift is driven by the increasing emphasis on environmental sustainability. nih.gov

Rhodium-Based Catalysts: A rhodium(I) catalyst, [RhCl(dppbzF)]2, has shown high efficiency and selectivity (>99%) for the synthesis of trichloro(3-chloropropyl)silane, with a turnover number of 140,000. nih.gov Further exploration of rhodium and other transition metal complexes could lead to even more active and selective catalysts. nih.gov

Catalyst Systems for Milder Reaction Conditions: A method utilizing a catalyst solution of chloroplatinic acid and amines like n-tributylamine in solvents such as cyclohexanone (B45756) allows the silicon-hydrogen addition reaction to proceed rapidly at room temperature, achieving yields of 70-76%. google.com Research into catalysts that operate under mild conditions can reduce energy consumption and improve the safety of the process.

Heterogeneous Catalysts: While homogeneous catalysts can be more active and selective, their separation from the reaction mixture is challenging. google.com Developing robust and recyclable heterogeneous catalysts remains a key research goal to simplify product purification and catalyst recovery. google.com

| Catalyst System | Key Features | Reference |

| Rh(I) catalyst [RhCl(dppbzF)]2 | High efficiency (TON 140,000) and selectivity (>99%) | nih.gov |

| Chloroplatinic acid and n-tributylamine | Allows for reaction at room temperature with 70-76% yield | google.com |

| Ruthenium-based catalysts | Used in the synthesis of 3-chloropropyltrimethoxysilane (B1208415) from allyl chloride and trimethoxysilane (B1233946) | google.com |

Exploration of Advanced Functional Materials Utilizing Trichloro(3-chloropropyl)silane

Trichloro(3-chloropropyl)silane serves as a crucial building block for modifying surfaces and synthesizing new materials. innospk.comscientificlabs.ie Its bifunctional nature, with a trichlorosilyl (B107488) group for anchoring to surfaces and a reactive chloropropyl group, allows for a wide range of chemical modifications.

Future research directions include:

Nanomaterial Functionalization: (3-Chloropropyl)trimethoxysilane (CPTMS), a derivative of trichloro(3-chloropropyl)silane, is used to functionalize nanoparticles like silica (B1680970) and carbon nanotubes. scientificlabs.ie Further research can explore the use of trichloro(3-chloropropyl)silane to create novel nanocomposites with tailored properties for applications in catalysis, electronics, and medicine.

Hybrid Organic-Inorganic Materials: The reaction of trichloro(3-chloropropyl)silane with other molecules can lead to new hybrid materials. For instance, modified halloysite (B83129) nanotubes have been created through a coupling reaction with (3-chloropropyl)trimethoxysilane, resulting in a material with high chemical activity for creating new materials in chemical engineering and nanotechnology. mdpi.com

Surface Modification: As a surface modifier, trichloro(3-chloropropyl)silane improves adhesion and wetting properties in coatings, paints, and adhesives. innospk.com Research into creating superhydrophobic or self-healing surfaces using this silane (B1218182) could open up new application areas.

Mechanistic Insights into Complex Reactions Involving Trichloro(3-chloropropyl)silane

A deeper understanding of the reaction mechanisms involving trichloro(3-chloropropyl)silane is critical for optimizing reaction conditions and controlling product selectivity.

Areas for future investigation include:

Hydrosilylation Reaction Pathway: While the primary reaction is the addition of the Si-H bond across the double bond of allyl chloride, side reactions can occur. google.com Detailed mechanistic studies, including computational modeling, can help elucidate the factors that control the selectivity between the desired γ-isomer and other byproducts.

Ammonolysis and Other Nucleophilic Substitutions: The conversion of the chloropropyl group to other functional groups, such as in the ammonolysis of (3-chloropropyl)trimethoxysilane to form (3-aminopropyl)trimethoxysilane, is a key transformation. researchgate.net Studying the kinetics and mechanisms of these nucleophilic substitution reactions can lead to improved synthesis of various silane coupling agents. researchgate.net

Influence of Solvents and Catalysts: Research has shown that the choice of solvent and catalyst can significantly impact the reaction rate and selectivity. google.commdpi.com Systematic studies to understand the role of the solvent and catalyst in the reaction mechanism will enable the rational design of more efficient synthetic processes.

Integration of Trichloro(3-chloropropyl)silane in Emerging Technologies (e.g., Sensing, Biotechnology)

The versatility of trichloro(3-chloropropyl)silane and its derivatives makes them promising candidates for use in cutting-edge technologies.

Potential future applications to be explored include:

Biosensors and Diagnostics: The ability to functionalize surfaces with trichloro(3-chloropropyl)silane can be exploited to immobilize biomolecules, such as enzymes and antibodies, for the development of biosensors. The covalent modification of fused silica capillaries with quaternized polyamines, which can be derived from chloropropyl-functionalized silanes, has been shown to create robust and stable electroosmotic flow for analytical separations.

Drug Delivery and Nanomedicine: Nanoparticles functionalized with derivatives of trichloro(3-chloropropyl)silane are being investigated for biomedical applications. For example, (3-Chloropropyl)trimethoxysilane has been used to coat Fe3O4 nanoparticles for potential anti-cancer applications. nih.gov Further research could focus on designing targeted drug delivery systems and imaging agents.

Advanced Coatings and Smart Materials: The incorporation of trichloro(3-chloropropyl)silane into polymer matrices can lead to materials with enhanced properties. Research into creating stimuli-responsive materials, such as self-healing coatings or materials that change properties in response to environmental changes, is a promising avenue.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trichloro(3-chloropropoxy)silane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between 3-chloropropanol and trichlorosilane under anhydrous conditions. Key parameters include temperature (40–60°C), inert atmosphere (N₂/Ar), and stoichiometric control to minimize side reactions like hydrolysis. Catalytic use of tertiary amines (e.g., triethylamine) improves silane activation .

- Validation : Monitor reaction progress via FTIR (Si-Cl stretch at ~480 cm⁻¹) and GC-MS to detect intermediates. Purify via fractional distillation under reduced pressure to isolate the product .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the propoxy chain and silicon bonding (e.g., δ ~1.8–2.2 ppm for CH₂ near Si). ²⁹Si NMR distinguishes Si-Cl (~20–30 ppm) and Si-O (~−40 ppm) environments .

- X-ray Crystallography : For crystalline derivatives, resolve bond angles and steric effects of the chloropropoxy group .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactivity trends, such as electrophilicity at the silicon center .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use glove boxes or Schlenk lines to prevent moisture exposure, as hydrolysis releases HCl .

- PPE: Acid-resistant gloves, face shields, and fume hoods mandatory.

- Waste disposal: Neutralize with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How does this compound’s reactivity compare to analogous chloropropylsilanes in surface functionalization?

- Experimental Design : Compare grafting efficiency on SiO₂ substrates using:

- Ellipsometry/Contact Angle : Quantify monolayer thickness and hydrophobicity.

- XPS : Analyze Si-O-Si bond formation and chlorine retention.

Q. What contradictions exist in reported catalytic applications of this compound, and how can they be resolved?

- Case Study : Discrepancies in catalytic activity for esterification (e.g., 60–80% yield variance under similar conditions).

- Root Cause : Trace moisture levels (ppm) alter silane activation. Use Karl Fischer titration to quantify H₂O in solvents .

- Mitigation : Optimize solvent drying (molecular sieves) and pre-activate silane with Lewis acids (e.g., AlCl₃) .

Q. Can this compound serve as a precursor for hybrid nanomaterials?

- Application : Synthesize Si-based nanoparticles via reverse micelle methods:

Dissolve in dry toluene with SiCl₄ (core) and surfactant (e.g., Pluronic®).

Hydrolyze controllably to form SiO₂@silane nanocomposites.

Q. How do computational studies predict the hydrolytic stability of this compound derivatives?

- Approach :

- MD Simulations : Simulate hydrolysis kinetics in aqueous environments (e.g., water/THF mixtures).

- Results : The chloropropoxy group delays hydrolysis by ~30% compared to methyl analogs due to electron-withdrawing effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.